tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 374795-76-3
VCID: VC21210714
InChI: InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-4-5-14-8-12-6-9(14)7-13/h6,8H,4-5,7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN2C=NC=C2C1
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol

tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

CAS No.: 374795-76-3

Cat. No.: VC21210714

Molecular Formula: C11H17N3O2

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate - 374795-76-3

Specification

CAS No. 374795-76-3
Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
IUPAC Name tert-butyl 6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate
Standard InChI InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-4-5-14-8-12-6-9(14)7-13/h6,8H,4-5,7H2,1-3H3
Standard InChI Key SXNFMTYTTHEPLJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN2C=NC=C2C1
Canonical SMILES CC(C)(C)OC(=O)N1CCN2C=NC=C2C1

Introduction

Synthetic Pathways and Reaction Conditions

Synthesis Methods

The synthesis of tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate and related compounds can be achieved through various synthetic routes. While direct synthesis information for the [1,5-a] isomer is limited, the synthesis of the closely related [1,2-a] isomer provides valuable insights that may be adapted.

One synthetic approach for a similar compound involves the treatment of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine in dichloromethane. This reaction selectively protects the nitrogen at position 7 with the tert-butyloxycarbonyl group. The reaction proceeds at room temperature over 48 hours, resulting in the formation of the Boc-protected product .

Another synthetic pathway involves a one-pot reaction using iodine as a catalyst. For related imidazo[1,2-a]pyrazine derivatives, the synthesis can be accomplished through the reaction of 2-aminopyrazine with aryl aldehydes and tert-butyl isocyanide in the presence of iodine as a catalyst in ethanol at room temperature . This multicomponent reaction results in highly functionalized imidazo[1,2-a]pyrazine derivatives with excellent yields.

Table 1: Representative Synthetic Methods for Imidazopyrazine Derivatives

MethodReagentsConditionsCatalystSolventReference
Boc ProtectionTetrahydroimidazopyrazine, Boc₂ORT, 48hNoneDichloromethane
Multicomponent Reaction2-Aminopyrazine, Aryl aldehyde, tert-Butyl isocyanideRTIodineEthanol
Cyclocondensation2-Aminopyrazine, tert-Butyl isocyanide, Aryl aldehydeRTIodineEthanol

Key Reaction Parameters

The synthesis of imidazopyrazine derivatives, including those with [1,5-a] and [1,2-a] fusion patterns, is influenced by several key reaction parameters. Temperature, reaction time, solvent choice, and catalyst loading all play crucial roles in determining the yield and purity of the final product.

For the Boc protection of tetrahydroimidazopyrazines, the reaction is typically conducted at room temperature for extended periods (48 hours) to ensure complete conversion . The use of an appropriate base, such as triethylamine, is important to neutralize the acid generated during the reaction.

For iodine-catalyzed multicomponent reactions, the process can be conducted at room temperature, which is advantageous from both practical and economic perspectives. The catalyst loading (typically a small percentage of the substrate) is sufficient to promote the reaction effectively. The choice of ethanol as a solvent facilitates the solubility of both organic and inorganic components while providing a suitable medium for the reaction to proceed .

Optimization Strategies

To optimize the synthesis of tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate and related compounds, several strategies can be employed based on the available literature.

For Boc protection reactions, purification by flash chromatography using a gradient elution system (e.g., 0-100% 2M ammonia in methanol/dichloromethane) has been reported to effectively separate the desired product from byproducts . Further purification by dissolution in ethyl acetate followed by washing with saturated sodium bicarbonate solution, water, and brine, then drying over anhydrous sodium sulfate, can enhance the purity of the final product.

For iodine-catalyzed reactions, the reaction time can be optimized based on monitoring by thin-layer chromatography or liquid chromatography-mass spectrometry. The reactions typically proceed to completion within a few hours at room temperature, making them efficient and practical for laboratory-scale synthesis .

Table 2: Optimization Parameters for Synthesis of Imidazopyrazine Derivatives

ParameterTypical RangeOptimal ConditionEffect on Yield
Temperature0-25°CRoom temperatureHigher temperatures may lead to side reactions
Reaction Time1-48hDependent on specific reactionExtended times increase conversion but may reduce selectivity
Catalyst Loading0.1-10 mol%Dependent on specific reactionHigher loading speeds reaction but increases cost
PurificationVarious methodsFlash chromatographyCrucial for obtaining high-purity product

Applications and Research Significance

Pharmaceutical Applications

Compounds containing the imidazopyrazine core structure, including protected derivatives such as tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate, have significant potential in pharmaceutical research due to their diverse biological activities. While specific data on the [1,5-a] isomer is limited, related compounds with the [1,2-a] fusion pattern have been investigated for various therapeutic applications.

The imidazo[1,2-a]pyrazine scaffold has been associated with biological activities such as anti-inflammatory, anticancer, antibacterial, and antiviral properties . These diverse biological activities make derivatives of this scaffold, including protected intermediates like tert-butyl-protected compounds, valuable starting materials in medicinal chemistry.

One notable application involves the use of tert-butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate in the synthesis of more complex molecules with potential therapeutic activity. For example, the compound has been utilized in palladium-catalyzed coupling reactions to generate compounds that may have applications in treating cardio-cerebrovascular diseases, diabetes, and inflammatory conditions .

Use as a Building Block in Chemical Synthesis

The tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate and related compounds serve as valuable building blocks in the synthesis of more complex molecular structures. The Boc protecting group allows for selective chemical transformations on other parts of the molecule while protecting the reactive amine functionality.

One significant application is in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon bonds between the imidazopyrazine core and other molecular fragments. For instance, tert-butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate has been used in palladium-catalyzed reactions with halogenated compounds, resulting in the formation of complex molecules with potential biological activity .

Table 3: Representative Cross-Coupling Reactions Using tert-Butyl Dihydroimidazopyrazine Carboxylate Derivatives

Coupling PartnerCatalyst SystemConditionsProduct TypeYield (%)Reference
7-Bromoimidazo[1,2-a]pyridine derivativePd(PPh₃)₄, Pd(OAc)₂DMF, 140°C, 3hHeterocyclic conjugateNot specified
7-Chloroimidazo[1,2-c]pyrimidine derivativePd(OAc)₂, PPh₃Dioxane, 95°C, 5hHeterocyclic conjugate26
8-Chloro-7-fluoro-6-iodo-isoquinolin-3-aminePd(OAc)₂, PCy₃DMA, 100°C, 6hIsoquinoline conjugateNot specified

Current Research Trends

Current research involving tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate and related compounds focuses on expanding their applications in medicinal chemistry and exploring new synthetic methodologies.

One significant trend is the development of efficient synthetic routes to access these compounds. The iodine-catalyzed multicomponent reaction represents a step forward in this direction, offering a straightforward and efficient method for synthesizing imidazopyrazine derivatives . This approach aligns with the principles of green chemistry by employing a mild catalyst (iodine) and proceeding at room temperature.

Another research focus is the exploration of structure-activity relationships of compounds derived from imidazopyrazine scaffolds. By systematically modifying the structure and evaluating the resulting biological activity, researchers aim to identify promising lead compounds for drug development.

The utilization of protected imidazopyrazine derivatives in palladium-catalyzed reactions to generate complex molecular architectures represents another active area of research. These methodologies enable the rapid construction of diverse chemical libraries for biological screening .

Analytical Characterization

Spectroscopic Analysis

Spectroscopic techniques play a crucial role in the characterization of tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate and related compounds. Nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy provide complementary information about the structure and purity of these compounds.

NMR spectroscopy, particularly ¹H and ¹³C NMR, can reveal the structural features of the imidazopyrazine core and the tert-butyloxycarbonyl group. For related compounds, the tert-butyl group typically appears as a distinctive singlet at approximately δ 1.4-1.5 ppm in the ¹H NMR spectrum, integrating for nine protons. The protons associated with the partially saturated pyrazine ring and the imidazole ring have characteristic chemical shifts that aid in structural confirmation .

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For tert-butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate, a molecular ion peak at m/z 224 (M+H)⁺ has been reported , which is consistent with the expected molecular formula of C₁₁H₁₇N₃O₂ for the [1,2-a] isomer. A similar molecular weight would be expected for the [1,5-a] isomer.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate and monitoring reactions involving this compound. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for these purposes.

For HPLC analysis of related imidazopyrazine derivatives, reverse-phase C18 columns with mobile phases consisting of acetonitrile and water (typically in a 50:50 ratio) have been reported to provide good separation . The detection can be performed using UV-vis detectors, which are sensitive to the heterocyclic core's absorption.

TLC is often used for reaction monitoring, with solvent systems such as dichloromethane/methanol (97:3) providing suitable separation for Boc-protected imidazopyrazine derivatives . Visualization can be achieved using UV light or appropriate staining reagents.

Table 4: Chromatographic Methods for Analysis of Imidazopyrazine Derivatives

MethodColumn/PlateMobile PhaseDetectionApplicationReference
HPLCReverse-phase C18Acetonitrile:Water (50:50)UV-visPurity analysis
TLCSilica gelDCM:MeOH (97:3)UV lightReaction monitoring
Flash ChromatographySilica gel0-100% 2M NH₃ in MeOH:DCMUV detectionPurification

Structure-Activity Relationships

Structural Analogs

Several structural analogs of tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate exist, differing in the fusion pattern of the heterocyclic system, substitution patterns, or protecting groups. Understanding these analogs provides insights into the structure-activity relationships and potential applications of the compound.

The most closely related analog is tert-butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate, which differs in the fusion pattern between the imidazole and pyrazine rings ([1,2-a] versus [1,5-a]). This compound has been more extensively studied and has applications in medicinal chemistry and organic synthesis .

Another important analog is tert-butyl 6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate, which contains an additional methyl group at position 6 of the heterocyclic system . The presence of this methyl group can influence the conformational properties and biological activity of the compound.

Deprotected analogs, where the tert-butyloxycarbonyl group has been removed, represent another class of structural analogs. These compounds contain a free amine functionality, which can participate in various chemical transformations, including acylation, alkylation, and reductive amination reactions.

Biological Activity Comparisons

While specific biological activity data for tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is limited, related compounds containing the imidazopyrazine core structure have demonstrated various biological activities.

The imidazo[1,2-a]pyrazine scaffold has been associated with a range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties . These activities are influenced by the substitution pattern on the heterocyclic core and the nature of the substituents.

Protected derivatives, such as tert-butyl-protected compounds, typically serve as intermediates in the synthesis of biologically active molecules rather than possessing significant biological activity themselves. The Boc group is generally removed in subsequent synthetic steps to reveal functional groups that can interact with biological targets.

Structure Modifications and Effects

ModificationMethodEffect on PropertiesApplicationReference
HalogenationNCS, toluene, 80°CProvides handle for cross-couplingSynthetic intermediate
Methyl substitutionVarious synthetic routesAlters conformational propertiesStructural diversification
Boc removalTFA, DCM, 0-20°CReveals free amineEnables further functionalization
Cross-couplingPd-catalyzed reactionsIntroduces complex substituentsGeneration of bioactive compounds

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